molecular formula C31H26N6O2S B10913623 5-Methyl-4-methylene-7-(5-methyl-4-morpholino-2-phenylthieno[2,3-D]pyrimidin-6-YL)-2-phenyl-4H-pyrimido[4,5-D][1,3]oxazine

5-Methyl-4-methylene-7-(5-methyl-4-morpholino-2-phenylthieno[2,3-D]pyrimidin-6-YL)-2-phenyl-4H-pyrimido[4,5-D][1,3]oxazine

Cat. No.: B10913623
M. Wt: 546.6 g/mol
InChI Key: DBCRTZQWUNGNEW-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure promises intrigue. Let’s break it down: It’s a heterocyclic compound containing both nitrogen and sulfur atoms. The name hints at its complex architecture, with fused rings and various functional groups. Our compound is a member of the oxazine family, which often exhibits interesting biological activities.

Preparation Methods

Synthesis Routes::

    Condensation Reaction: Start with appropriate precursors, such as thienopyrimidine derivatives and phenyl-substituted compounds. Under controlled conditions, these react to form the intricate oxazine ring system.

    Cyclization: The key step involves cyclizing the intermediate compound, bringing together the phenyl and thienopyrimidine moieties.

    Methylene Group Addition: Introduce the methylidene (CH₂) group to the central carbon, creating the unique 4-methylene feature.

Industrial Production:: Industrial-scale synthesis typically employs efficient, high-yielding methods. Researchers optimize reaction conditions, catalysts, and purification steps to ensure cost-effective production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation at the sulfur atom or the phenyl rings.

    Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution.

    Reduction: Reduction of the oxazine ring or the double bond in the methylene group is feasible.

Common Reagents::

    Bromine/Chlorine: For halogenation reactions.

    Hydrogen Peroxide: Used in oxidation steps.

    Hydrazine: May reduce the oxazine ring.

    Metal Catalysts (e.g., Palladium): Facilitate hydrogenation reactions.

Major Products::
  • Oxidation may yield sulfoxides or sulfones.
  • Substitution can lead to various derivatives with altered properties.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers explore novel reactions using this compound as a building block.

    Medicinal Chemistry: Investigate analogs for drug development.

Biology and Medicine:: Industry::

    Materials Science: Explore its use in organic electronics or sensors.

Mechanism of Action

    Cellular Targets: Likely interacts with proteins or nucleic acids.

    Pathways: Investigate its impact on cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

    Uniqueness: Its fused ring system and methylene group set it apart.

    Similar Compounds: Explore related oxazines, thienopyrimidines, or phenyl-substituted molecules.

Properties

Molecular Formula

C31H26N6O2S

Molecular Weight

546.6 g/mol

IUPAC Name

5-methyl-4-methylidene-7-(5-methyl-4-morpholin-4-yl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-2-phenylpyrimido[4,5-d][1,3]oxazine

InChI

InChI=1S/C31H26N6O2S/c1-18-23-29(37-14-16-38-17-15-37)34-26(21-10-6-4-7-11-21)36-31(23)40-25(18)28-32-19(2)24-20(3)39-30(35-27(24)33-28)22-12-8-5-9-13-22/h4-13H,3,14-17H2,1-2H3

InChI Key

DBCRTZQWUNGNEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C5=NC(=C6C(=C)OC(=NC6=N5)C7=CC=CC=C7)C

Origin of Product

United States

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